2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Overview
Description
“2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde” is a chemical compound with the molecular formula C11H10ClN3O2S . It is also known by its CAS number 885618-31-5 .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholino group attached to a thieno[3,2-d]pyrimidine ring, which is further substituted with a chlorine atom and a carbaldehyde group . The exact mass of the molecule is 283.0182254 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.73 g/mol . It is a pale-yellow to yellow-brown solid .Scientific Research Applications
Application 1: Anti-inflammatory Activity
- Summary : This compound has been studied for its potential anti-inflammatory effects. Pyrimidines, including this derivative, are known to exhibit a range of pharmacological effects, such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods : The methods typically involve the synthesis of the compound followed by in vitro and in vivo testing to evaluate its inhibitory response against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results : The studies have shown that certain pyrimidine derivatives can significantly inhibit the levels of inflammatory mediators, suggesting potent anti-inflammatory effects .
Application 2: Anticancer Activity
- Summary : The compound has been synthesized and tested for its anticancer properties. It’s part of a broader class of 4-morpholinothieno[3,2-d]pyrimidine derivatives that have shown promise in cancer treatment .
- Methods : Synthesis of the compound is followed by cytotoxicity tests against various cancer cell lines. The effectiveness is measured by IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
- Results : Some derivatives have demonstrated increased cytotoxicity compared to positive controls, with IC50 values ranging from 0.003 µM to 0.74 µM, indicating significant potential for cancer treatment .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAKZIZFIXKDFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672148 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde | |
CAS RN |
885618-31-5 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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